molecular formula C29H21N3O B12533235 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one CAS No. 827347-69-3

4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12533235
CAS No.: 827347-69-3
M. Wt: 427.5 g/mol
InChI Key: JRLBCXCVNLZPKX-UHFFFAOYSA-N
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Description

4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of indole and benzodiazepine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then undergo further transformations to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzodiazepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the benzodiazepine ring could modulate GABAergic activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and indomethacin share the indole moiety and exhibit similar biological activities.

    Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam share the benzodiazepine ring and are known for their anxiolytic and sedative effects.

Uniqueness

4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of indole and benzodiazepine structures, which may confer a distinct profile of biological activities and therapeutic potential .

Properties

CAS No.

827347-69-3

Molecular Formula

C29H21N3O

Molecular Weight

427.5 g/mol

IUPAC Name

4-[2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C29H21N3O/c33-21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-33H

InChI Key

JRLBCXCVNLZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)O

Origin of Product

United States

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